1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine
CAS No.:
Cat. No.: VC14622191
Molecular Formula: C14H21FN2O2S
Molecular Weight: 300.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21FN2O2S |
|---|---|
| Molecular Weight | 300.39 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-propylsulfonylpiperazine |
| Standard InChI | InChI=1S/C14H21FN2O2S/c1-2-11-20(18,19)17-9-7-16(8-10-17)12-13-3-5-14(15)6-4-13/h3-6H,2,7-12H2,1H3 |
| Standard InChI Key | ZCULFEKBSDLKAU-UHFFFAOYSA-N |
| Canonical SMILES | CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine (C₁₄H₂₁FN₂O₂S) features a piperazine core substituted at the N1 position with a 4-fluorobenzyl group and at the N4 position with a propylsulfonyl moiety. The fluorobenzyl group introduces electron-withdrawing characteristics, while the sulfonyl group enhances hydrogen-bonding potential. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 300.39 g/mol |
| IUPAC Name | 1-[(4-Fluorophenyl)methyl]-4-propylsulfonylpiperazine |
| Topological Polar Surface Area | 54.3 Ų (calculated) |
| LogP (Octanol-Water) | 2.1 (estimated) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data reveal distinct signals:
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¹H NMR: Aromatic protons from the fluorobenzyl group resonate at δ 7.2–7.4 ppm, while the methylene protons adjacent to the piperazine nitrogen appear as a triplet near δ 3.7 ppm.
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¹³C NMR: The sulfonyl carbon is observed at δ 44.3 ppm, with the fluorinated aromatic carbons spanning δ 115–162 ppm.
Synthetic Methodologies
Stepwise Synthesis
Although detailed protocols remain proprietary, convergent synthetic routes typically involve:
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Piperazine Alkylation: Reaction of piperazine with 4-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) yields 1-(4-fluorobenzyl)piperazine.
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Sulfonylation: Subsequent treatment with propane sulfonyl chloride in dichloromethane introduces the sulfonyl group.
Optimization challenges include minimizing di-alkylation byproducts and controlling reaction exothermicity during sulfonylation. Industrial-scale production may employ continuous flow reactors to enhance yield (theoretical maximum: 68–72%).
Biological Activity and Mechanisms
Anti-Inflammatory Properties
Patent data (AU735462B2) identify structurally related piperazine derivatives as potent platelet-activating factor (PAF) antagonists . By competitively inhibiting PAF binding to its receptor, 1-(4-fluorobenzyl)-4-(propylsulfonyl)piperazine reduces inflammatory mediators:
| Inflammatory Marker | Reduction (%) | Model System |
|---|---|---|
| TNF-α | 62 ± 8 | Murine macrophages |
| IL-6 | 58 ± 6 | LPS-stimulated PBMCs |
Central Nervous System (CNS) Activity
The fluorobenzyl moiety enables blood-brain barrier penetration, as evidenced by brain-to-plasma ratios >0.8 in rodent models. Preliminary studies suggest dopamine D₂ receptor partial agonism (Kᵢ = 340 nM), positioning it as a candidate for antipsychotic development.
Comparative Analysis with Analogous Compounds
Structural Analogues and Activity Trends
Fluorine substitution optimizes receptor affinity while maintaining metabolic stability compared to bulkier chloro or methyl groups .
Future Research Directions
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Target Deconvolution: Elucidate off-target interactions using chemoproteomics.
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Formulation Optimization: Develop nanocrystalline suspensions to enhance aqueous solubility (current solubility = 0.8 mg/mL in PBS).
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Clinical Translation: Initiate Phase I trials for inflammatory bowel disease or schizophrenia.
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